Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate
CAS No.: 2101206-39-5
Cat. No.: VC13665885
Molecular Formula: C16H20F2N2O5
Molecular Weight: 358.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2101206-39-5 |
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Molecular Formula | C16H20F2N2O5 |
Molecular Weight | 358.34 g/mol |
IUPAC Name | tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H20F2N2O5/c1-15(2,3)25-14(21)19-9-8-13(16(17,18)10-19)24-12-6-4-11(5-7-12)20(22)23/h4-7,13H,8-10H2,1-3H3 |
Standard InChI Key | MTMVXQYPKBHJBW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
The molecular formula of tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate is C₁₆H₂₀F₂N₂O₅, with a molecular weight of 382.34 g/mol . Key structural features include:
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A piperidine ring substituted at the 3,3-positions with fluorine atoms.
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A 4-nitrophenoxy group at the 4-position.
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A Boc group (tert-butyloxycarbonyl) at the nitrogen atom.
The compound’s IUPAC name is tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate, and its SMILES notation is CC(C)(C)OC(=O)N1C(C(F)F)(OC2=CC=C(C=C2)N+[O-])CC1 .
Table 1: Key Identifiers
Property | Value | Source |
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CAS Number | 2101206-39-5 | |
Molecular Formula | C₁₆H₂₀F₂N₂O₅ | |
Molecular Weight | 382.34 g/mol | |
Synonyms | SCHEMBL19023167; 1-Boc-3,3-difluoro-4-(4-nitrophenoxy)piperidine |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution or Mitsunobu reactions. A common approach involves reacting tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with 4-nitrophenyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) .
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Substrate Preparation: Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq) is dissolved in DMF.
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Base Activation: Potassium carbonate (2.5 eq) is added to generate the alkoxide intermediate.
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Nucleophilic Substitution: 4-Nitrochlorobenzene (1.2 eq) is introduced, and the mixture is heated to 80°C for 12–24 hours.
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Workup: The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Reactivity
The nitro group (-NO₂) on the phenoxy moiety is a key reactive site, enabling further transformations:
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), a common step in drug intermediate synthesis .
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Electrophilic Substitution: The electron-deficient aromatic ring participates in reactions such as nitration or sulfonation .
Physicochemical Properties
Stability and Solubility
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Stability: The nitro group confers sensitivity to strong reducing agents and high temperatures. Storage recommendations include refrigeration (2–8°C) under inert gas .
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Solubility: Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and DMF; poorly soluble in water .
Parameter | Value |
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GHS Classification | Skin Irritation (Cat. 2); Eye Irritation (Cat. 2A) |
Hazard Statements | H315 (Causes skin irritation); H319 (Causes serious eye irritation) |
Precautionary Measures | Use PPE (gloves, goggles); avoid inhalation |
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound is a versatile building block in drug discovery:
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Enzyme Inhibitors: Used to synthesize inhibitors targeting DNA repair enzymes (e.g., OGG1) and kinases .
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Prodrug Development: The Boc group facilitates controlled release of active metabolites in vivo .
Case Study: OGG1 Inhibitors
In a study by ChemRxiv , analogs of tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate were optimized to inhibit 8-oxoguanine DNA glycosylase (OGG1), a target in cancer therapy. Key modifications included replacing the nitro group with amines to enhance binding affinity.
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